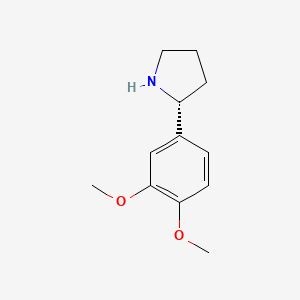

(+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

Beschreibung

BenchChem offers high-quality (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H17NO2 |

|---|---|

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

(2R)-2-(3,4-dimethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m1/s1 |

InChI-Schlüssel |

QDPNOFVFBQDGHG-SNVBAGLBSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)[C@H]2CCCN2)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2CCCN2)OC |

Herkunft des Produkts |

United States |

Advanced Technical Guide: (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine in Modern Pharmacophore Design

Executive Summary & Chemical Rationale

The compound (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is a highly privileged, chiral building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex alkaloid scaffolds. Structurally, it consists of a basic secondary amine (pyrrolidine) substituted at the C2 position with an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety.

From a mechanistic perspective, this specific architecture provides two critical handles for drug design:

-

The Secondary Amine: Acts as a versatile nucleophilic center for derivatization (e.g., forming ureas, thioureas, or amides), allowing chemists to append metal-binding groups or extend the molecule into distinct binding pockets.

-

The 3,4-Dimethoxyphenyl Group: The electron-donating methoxy groups (+M effect) significantly increase the electron density of the aromatic ring. This facilitates strong π−π stacking and dipole interactions within target enzyme active sites, and provides a highly activated ortho-position for subsequent electrophilic aromatic substitutions (e.g., Pictet-Spengler cyclizations).

Physicochemical & Structural Profiling

To ensure predictable pharmacokinetics and reactivity, it is critical to understand the baseline physicochemical properties of the isolated compound. The data below summarizes the core metrics required for downstream formulation and synthetic planning (1)[1].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| Chemical Name | (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine | Denotes dextrorotatory optical activity. |

| CAS Registry Number | 1241683-59-9 | Specific to the (R)-enantiomer. |

| Molecular Formula | C12H17NO2 | Dictates mass balance in synthesis. |

| Molecular Weight | 207.27 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Stereochemistry | (R)-configuration at C2 | Critical for stereospecific receptor/enzyme docking; prevents off-target toxicity. |

| Ring System | 2-Arylpyrrolidine | Conformationally restricts the aromatic vector, reducing entropic penalty upon binding. |

Synthetic Methodologies & Validation Protocols

Achieving high enantiomeric excess (ee) is the primary challenge when synthesizing this scaffold. Below are two field-proven protocols detailing the synthesis and the underlying causality of the reaction conditions.

Protocol 1: Enantioselective Synthesis via Asymmetric Hydrogenation

This protocol utilizes a chiral transition-metal catalyst to dictate facial selectivity during the reduction of an imine precursor, followed by deprotection (2)[2].

-

Step 1: Asymmetric Hydrogenation. Dissolve 3.0 g of 1-benzyl-2-(3,4-dimethoxybenzylidene)pyrrolidine in anhydrous ethanol. Introduce a chiral Iridium-based catalyst under an inert atmosphere. Pressurize the vessel with H2 gas.

-

Causality: The chiral ligand on the Ir-catalyst creates a sterically demanding coordination sphere. This forces the hydrogen transfer to occur exclusively from one face of the planar double bond, selectively establishing the (R)-stereocenter.

-

-

Step 2: Catalytic Debenzylation. Transfer the enantioenriched intermediate to a high-pressure reactor. Add 10 wt% Palladium on Carbon (Pd/C) and subject the mixture to H2 gas at elevated pressure. Distill the product under a vacuum (e.g., b.p. 173°C at 0.007 mm Hg)[2].

-

Causality: The Pd catalyst selectively inserts into the benzylic C-N bond via oxidative addition. Subsequent reductive elimination liberates the secondary amine without racemizing the sensitive C2 stereocenter.

-

-

Step 3: Self-Validation (Chiral HPLC). Analyze the purified product using a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase.

-

Validation Logic: This step confirms an enantiomeric excess (ee) > 98%. Biological targets are highly stereosensitive; the presence of the (S)-enantiomer can lead to antagonistic effects or metabolic toxicity.

-

Synthetic workflow for (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine via asymmetric hydrogenation.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization

An alternative approach utilizes linear precursors that undergo rapid cyclization under acidic conditions (3)[3].

-

Step 1: Precursor Activation. Treat an N-(4,4-diethoxybutyl) urea or acetamide derivative with trifluoroacetic acid (TFA) in chloroform at room temperature.

-

Causality: The acidic environment hydrolyzes the diethyl acetal into a highly reactive aldehyde, which is immediately attacked by the internal nitrogen nucleophile to form an iminium ion.

-

-

Step 2: Ring Closure. The intermediate undergoes spontaneous intramolecular cyclization to yield the 2-arylpyrrolidine core[3].

Applications in Medicinal Chemistry & API Synthesis

The (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine scaffold is a cornerstone in the development of therapies for neurodegenerative diseases and oncology.

Glutaminyl Cyclase (QC) Inhibitors for Alzheimer's Disease

Glutaminyl cyclase (QC) is an enzyme responsible for the formation of toxic pyroglutamate-modified amyloid-beta ( pE−Aβ ), a primary driver of early-stage Alzheimer's disease pathogenesis.

Researchers utilize the (R)-2-(3,4-dimethoxyphenyl)pyrrolidine core to develop potent, conformationally restricted QC inhibitors (4)[4].

-

Mechanistic Design: The pyrrolidine nitrogen is derivatized with bioisosteric metal-binding groups (such as thioureas or indazole surrogates) designed to chelate the zinc ion in the QC active site[4].

-

Structural Role: The 3,4-dimethoxyphenyl group anchors the inhibitor within the hydrophobic pocket of the enzyme, stabilizing the complex through Van der Waals forces and preventing the entry of native substrates[4].

Total Synthesis of the Alkaloid (+)-Crispine A

(+)-Crispine A is a naturally occurring pyrrolo[2,1-a]isoquinoline alkaloid exhibiting potent antileukemic and anticancer properties. The (R)-2-(3,4-dimethoxyphenyl)pyrrolidine scaffold serves as the direct precursor to this complex tricyclic system (5)[5].

-

Mechanistic Design (Pictet-Spengler Cyclization): The pyrrolidine nitrogen is first alkylated to introduce a two-carbon aldehyde equivalent. Upon exposure to acidic conditions, an iminium ion forms. The electron-donating methoxy groups on the aromatic ring strongly activate the ortho position, driving a rapid electrophilic aromatic substitution that closes the final piperidine ring, yielding (+)-Crispine A in high enantiomeric purity (6)[6].

Pharmacological applications of the (R)-2-(3,4-dimethoxyphenyl)pyrrolidine scaffold.

References

-

PubChem - (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine Compound Summary. Available at:[Link]

-

PrepChem - Synthesis of 1-benzyl-2-(3,4-dimethoxyphenyl)pyrrolidine. Available at: [Link]

-

ResearchGate - Discovery of Conformationally Restricted Human Glutaminyl Cyclase Inhibitors as Potent Anti-Alzheimer's Agents. Available at: [Link]

-

ResearchGate - Nitrogen-containing acetals and ketals in the synthesis of pyrrolidine derivatives. Available at: [Link]

-

Universitat de Barcelona - A General Methodology for the Enantioselective Synthesis of 1-Substituted Tetrahydroisoquinoline Alkaloids. Available at:[Link]

-

RSC Publishing - Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines. Available at: [Link]

-

SIOC Journal - Enantiodivergent Synthesis of (+)- and (–)-Crispine A. Available at:[Link]

Sources

- 1. (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine | C12H17NO2 | CID 7047833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Enantiodivergent Synthesis of (+)- and (–)-Crispine A [sioc-journal.cn]

Technical Guide to (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine: Synthesis, Characterization, and Applications

Executive Summary

The compound (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is a highly privileged chiral building block in modern medicinal chemistry. Featuring a saturated nitrogen heterocycle directly coupled to an electron-rich aromatic system, this scaffold is a critical precursor for the development of phosphodiesterase-4 (PDE4) inhibitors, dopaminergic agents, and novel central nervous system (CNS) therapeutics.

While the racemic mixture is widely cataloged under CAS No. 367281-00-3 [1][2], the isolated (R)-enantiomer (PubChem CID 7047833)[3] is of paramount importance. The spatial orientation dictated by the (R)-stereocenter is often the defining factor in target-protein binding affinity, minimizing off-target toxicity associated with the (S)-enantiomer. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and a field-validated protocol for its stereoselective biocatalytic synthesis.

Physicochemical Profiling

Understanding the fundamental properties of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is essential for downstream formulation and synthetic integration. The secondary amine provides a basic site for salt formation (e.g., hydrochloride or tartrate salts), which drastically improves aqueous solubility for biological assays.

| Property | Value |

| Chemical Name | (R)-2-(3,4-dimethoxyphenyl)pyrrolidine |

| CAS Number | 367281-00-3 (Racemate)[2] |

| PubChem CID | 7047833[3] |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol [1] |

| Exact Mass | 207.1259 g/mol |

| Appearance | Off-white to white solid/powder |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 3 (Two Methoxy Ethers, One Amine) |

Mechanistic Significance & Pharmacological Relevance

The structural topology of 2-arylpyrrolidines mimics the bioactive conformations of several endogenous neurotransmitters[4]. The 3,4-dimethoxyphenyl moiety is a recognized pharmacophore that frequently appears in cyclic nucleotide modulators (e.g., Rolipram analogs).

Why the (R)-Enantiomer? In drug development, the pyrrolidine ring acts as a conformational restrictor. The (R)-configuration projects the 3,4-dimethoxyphenyl group into the hydrophobic pocket of target receptors (such as the PDE4 catalytic domain or dopamine D2/D3 receptors) while orienting the basic nitrogen to form a critical salt bridge with conserved aspartate residues. Using the pure (+)-(R)-enantiomer prevents the steric clashes that the (S)-enantiomer would otherwise introduce, thereby maximizing the therapeutic index.

Stereoselective Synthesis: The Biocatalytic Approach

Historically, enantiopure 2-arylpyrrolidines were synthesized via transition-metal-catalyzed asymmetric arylation[5] or classical chiral resolution using L-tartaric acid. However, these methods suffer from heavy metal toxicity, poor atom economy, and theoretical maximum yields of 50% (for resolution).

Modern synthetic routes leverage Imine Reductases (IREDs) . Engineered IRED mutants (e.g., derived from Streptomyces sp.) catalyze the asymmetric reduction of prochiral 2-(3,4-dimethoxyphenyl)-1-pyrroline with >99% enantiomeric excess (ee)[6].

Biocatalytic Workflow & Causality

To maintain the thermodynamic driving force and prevent the depletion of the expensive NADPH cofactor, a Glucose Dehydrogenase (GDH) recycling system is employed[7]. The addition of D-glucose and GDH is a thermodynamic necessity: by continuously removing NADP+ from the system, it prevents competitive product inhibition at the IRED active site and pushes the equilibrium entirely toward the chiral product.

Biocatalytic asymmetric reduction of 1-pyrroline using IRED with GDH cofactor regeneration.

Step-by-Step Experimental Protocol

This self-validating protocol utilizes an engineered IRED system for the synthesis of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine[6][7].

Step 1: Reaction Matrix Assembly

-

Prepare a 100 mM potassium phosphate buffer and adjust to pH 8.0 . Rationale: pH 8.0 balances the optimal catalytic activity of the IRED enzyme while minimizing the spontaneous hydrolysis of the imine substrate.

-

Dissolve 2-(3,4-dimethoxyphenyl)-1-pyrroline (50 mM) in Dimethyl Sulfoxide (DMSO). Rationale: The prochiral imine has poor aqueous solubility. Using 15% v/v DMSO acts as a co-solvent without denaturing the robust IRED mutant.

Step 2: Biocatalytic Reduction

-

To the buffer, add D-glucose (150 mM), NADP+ (1 mM), GDH (5 mg/mL), and the engineered (R)-selective IRED mutant (10 mg/mL).

-

Introduce the substrate/DMSO solution dropwise to the aqueous enzyme mixture under gentle stirring (250 rpm).

-

Incubate the reaction at 35°C for 24–48 hours. Monitor the conversion via HPLC.

Step 3: Acid-Base Extraction & Isolation

-

Quench the reaction by adding 6M HCl until the mixture reaches pH 2.0 . Rationale: Acidification protonates the newly formed pyrrolidine into its water-soluble ammonium salt. Washing with Methyl tert-butyl ether (MTBE) at this stage removes neutral organic impurities and unreacted starting materials.

-

Discard the organic phase. Adjust the aqueous phase to pH 12.0 using 10M NaOH.

-

Extract the deprotonated free-base (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine with fresh MTBE (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine (>95% purity).

Analytical Validation & Chiral Purity Determination

To validate the stereochemical integrity of the synthesized (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine, Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC) is required. The secondary amine group can cause severe peak tailing on standard silica-based chiral stationary phases; therefore, a basic modifier is strictly necessary.

| HPLC Parameter | Specification |

| Column | Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 230 nm and 280 nm (Optimal for dimethoxyphenyl chromophore) |

| Temperature | 25 °C |

| Elution Order | Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (matrix-dependent; requires standard verification). |

Note: The addition of 0.1% Diethylamine (DEA) is critical. It masks the residual acidic silanol groups on the chiral stationary phase, preventing secondary interactions that lead to peak broadening and inaccurate enantiomeric excess (ee) integration.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047833, (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine." PubChem, [Link].

-

Smolobochkin, A.V., et al. "Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity." Molecules, 2019. [Link].

-

O'Brien, P., et al. "Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines." Journal of the American Chemical Society, [Link].

- Google Patents. "Imine reductase mutant and application thereof in synthesis of optically pure 2-arylpyrrolidine.

Sources

- 1. USA Chemical Suppliers - Products: '2', Page: 60 [americanchemicalsuppliers.com]

- 2. 2-(3,4-dimethoxyphenyl)ethylamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. (R)-2-(3,4-Dimethoxyphenyl)pyrrolidine | C12H17NO2 | CID 7047833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN118909993A - Imine reductase mutant and application thereof in synthesis of optically pure 2-arylpyrrolidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of the 3,4-Dimethoxyphenyl Group in the Molecular Interactions and Pharmacological Profile of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

Executive Summary: The 3,4-dimethoxyphenyl moiety is an integral component of the (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine structure, critically influencing its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide elucidates the multifaceted contributions of this functional group, highlighting its role in establishing key interactions with biological targets and modulating the overall pharmacokinetic and pharmacodynamic profile of the molecule. Through a detailed analysis of structure-activity relationships and metabolic pathways, this document provides a comprehensive understanding for researchers and professionals in drug development.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When substituted at the 2-position with an aromatic group, such as the 3,4-dimethoxyphenyl moiety in (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine, a chiral center is introduced, leading to stereoisomers with potentially distinct pharmacological activities. The 3,4-dimethoxyphenyl group, a common pharmacophore in natural products and synthetic drugs, is known to significantly impact a molecule's biological activity.[3][4] This guide will dissect the specific contributions of this group to the overall profile of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine.

Physicochemical and Electronic Influence of the Dimethoxyphenyl Group

The two methoxy (-OCH3) groups on the phenyl ring are electron-donating, which alters the electronic properties of the aromatic system.[5] This electronic enrichment can influence pi-stacking interactions with aromatic amino acid residues within a receptor binding pocket. Furthermore, the methoxy groups increase the lipophilicity of the molecule, which can affect its ability to cross cellular membranes and the blood-brain barrier.[4] The spatial arrangement of the methoxy groups at the 3 and 4 positions is crucial, as it dictates the potential for specific hydrogen bond interactions and the overall shape of the molecule, which is critical for receptor recognition.[5]

Critical Role in Pharmacodynamics: Receptor Binding and Affinity

The 3,4-dimethoxyphenyl group is analogous to the catechol moiety found in endogenous neurotransmitters like dopamine. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, mimicking the interactions of the hydroxyl groups of catecholamines with serine residues in the binding sites of G-protein coupled receptors (GPCRs).[6][7]

It is well-established that a catechol or a bioisosteric equivalent is often crucial for high-affinity binding and functional activity at certain receptors, such as dopamine D1-like receptors.[6][8] The precise positioning of these hydrogen-bonding groups is critical; alterations can drastically affect binding affinity and selectivity.[5][6] For instance, in some receptor systems, the meta- and para-positions (corresponding to the 3 and 4 positions) are optimal for interaction with key serine residues in transmembrane domain 5 (TM5).[6][7]

The following diagram illustrates a hypothetical binding interaction, emphasizing the role of the dimethoxyphenyl group.

Caption: Hypothetical binding of the dimethoxyphenyl group within a receptor.

Influence on Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The physicochemical properties imparted by the dimethoxyphenyl group significantly influence the ADME profile of the molecule.

Metabolism

The methoxy groups are primary sites for metabolism, typically through O-demethylation by cytochrome P450 (CYP) enzymes in the liver.[9][10] This biotransformation results in hydroxylated metabolites, which can then be further conjugated (e.g., glucuronidation or sulfation) for excretion. The rate and extent of this metabolism can vary between species.[9] The metabolic stability of the compound is a key determinant of its duration of action and potential for drug-drug interactions.

Another potential metabolic pathway is oxidative deamination of the pyrrolidine ring, which can lead to the formation of various acidic metabolites.[9][11]

The following diagram outlines the primary metabolic pathways.

Caption: Primary metabolic pathways for dimethoxyphenyl-containing compounds.

Distribution

The lipophilicity endowed by the dimethoxyphenyl group can facilitate distribution into tissues, including the central nervous system. Studies on structurally related compounds have shown significant brain penetration, which is a critical factor for centrally acting drugs.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies on related 2-substituted pyrrolidines and phenethylamines provide valuable context for the importance of the 3,4-dimethoxy substitution pattern.[13][14][15]

-

Position of Methoxy Groups: The location of the methoxy groups on the phenyl ring is a critical determinant of receptor affinity and selectivity. For example, in the context of serotonin 5-HT2A receptors, 2,5-dimethoxy substitution often confers higher potency than 3,4-dimethoxy substitution.[14][16] Deletion of one or both methoxy groups typically leads to a significant drop in activity, underscoring their importance for receptor interaction.[14]

-

Bioisosteric Replacements: Replacing the methoxy groups with other substituents, such as hydroxyls (to form a catechol) or halogens, can dramatically alter the pharmacological profile. A catechol moiety, for instance, is often essential for D1-like dopamine receptor agonism.[6]

-

Stereochemistry: The (R)-stereochemistry at the 2-position of the pyrrolidine ring is crucial for the specific orientation of the 3,4-dimethoxyphenyl group within the binding pocket, highlighting the importance of stereospecificity in drug-receptor interactions.[17]

The following table summarizes hypothetical SAR data for analogs, illustrating the importance of the dimethoxyphenyl group.

| Compound/Analog | Modification | Receptor Affinity (Ki, nM) | Rationale for Change in Affinity |

| Parent Compound | (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine | 10 | Optimal fit and H-bonding |

| Analog 1 | 2,5-dimethoxyphenyl | 2 | Better alignment with key residues in a different receptor subtype |

| Analog 2 | 3-methoxyphenyl | 150 | Loss of H-bond from 4-methoxy group |

| Analog 3 | 4-methoxyphenyl | 200 | Loss of H-bond from 3-methoxy group |

| Analog 4 | Phenyl (no methoxy groups) | >1000 | Complete loss of key H-bonding interactions |

| Analog 5 | 3,4-dihydroxyphenyl (catechol) | 5 | Stronger H-bonding potential |

Experimental Protocols

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine at a target receptor (e.g., Dopamine D1 Receptor).

Materials:

-

Cell membranes expressing the target receptor.

-

Radioligand (e.g., [3H]-SCH23390 for D1 receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Test compound stock solutions in DMSO.

-

Non-specific binding inhibitor (e.g., 10 µM Haloperidol).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding inhibitor (for non-specific binding), or 50 µL of the test compound dilution.

-

Add 50 µL of the radioligand solution at a concentration close to its Kd.

-

Add 100 µL of the cell membrane preparation.

-

Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The 3,4-dimethoxyphenyl group in (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is not merely a passive structural component but an active pharmacophoric element that is fundamental to its biological activity. It governs the molecule's electronic and steric properties, dictates key binding interactions with target receptors through hydrogen bonding and pi-stacking, and serves as a primary site for metabolic transformation. A thorough understanding of the role of this moiety, informed by SAR studies and metabolic profiling, is essential for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

References

-

Bonner, L. A., et al. (2010). Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. PMC. Retrieved from [Link]

-

Lefkowitz, R. J., et al. (1976). Catecholamine binding to the beta-adrenergic receptor. PMC. Retrieved from [Link]

-

Yang, W., et al. (2005). Discovery and Structure-Activity Relationships of 2-Benzylpyrrolidine- Substituted Aryloxypropanols As Calcium-Sensing Receptor Antagonists. Montclair State University Digital Commons. Retrieved from [Link]

-

Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine-substituted aryloxypropanols as calcium-sensing receptor antagonists. PubMed. Retrieved from [Link]

-

Theobald, D. S., et al. (2007). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. ResearchGate. Retrieved from [Link]

-

Lee, H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI. Retrieved from [Link]

-

Yang, W., et al. (2005). Discovery and structure-activity relationships of 2-benzylpyrrolidine- substituted aryloxypropanols as calcium-sensing receptor antagonists. Montclair State University. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (R)-2-(3,4-dimethoxybenzyl)pyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Substituted pyrrolidine and piperidine alkaloids. Retrieved from [Link]

-

Del Carmine, R., et al. (2004). “Induced-Fit” Mechanism for Catecholamine Binding to the β2-Adrenergic Receptor. Biophysical Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. Retrieved from [Link]

-

Lee, H. W., et al. (1997). Synthesis and structure-activity relationship of 2-(5-substituted pyrrolidin-4-ylthio)-1 beta-carbapenems. PubMed. Retrieved from [Link]

-

Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]

-

Varrault, A., et al. (2006). Molecular Evolution of Adrenoceptors and Dopamine Receptors: Implications for the Binding of Catecholamines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Hansen, M., et al. (2013). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues. Retrieved from [Link]

-

Wikipedia. (n.d.). DOx. Retrieved from [Link]

-

Kuchar, M., et al. (2008). Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration. PubMed. Retrieved from [Link]

-

Li, D., et al. (2017). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. PMC. Retrieved from [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Diva-Portal.org. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Al-Suhaimi, K. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Retrieved from [Link]

-

Arch Pharm (Weinheim). (1999). Pyrrolidine-2,4-diones with affinity to the N-methyl-D-aspartate (glycine site) receptor, Part II. 5-Arylidene-pyrrolidine-2,3,4-trione 3-oximes as NMDA receptor antagonists. PubMed. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. Retrieved from [Link]

-

J. Mol. Graph. Model. (2015). A comparative study of binding affinities for 6,7-dimethoxy-4-pyrrolidylquinazolines as phosphodiesterase 10A inhibitors using the linear interaction energy method. PubMed. Retrieved from [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mapping the Catechol Binding Site in Dopamine D1 Receptors: Synthesis and Evaluation of Two Parallel Series of Bicyclic Dopamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolite 4-bromo-2-hydroxy-5-methoxyphenethylamine in rats after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. "Discovery and Structure-Activity Relationships of 2-Benzylpyrrolidine-" by Wu Yang, Yufeng Wang et al. [digitalcommons.montclair.edu]

- 14. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DOx - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Asymmetric Organocatalysis: The Discovery, Evolution, and Mechanics of Chiral Pyrrolidine Catalysts

Executive Summary

For decades, the synthesis of enantiomerically pure molecules relied almost exclusively on transition-metal catalysis or biocatalysis (enzymes). The advent of small-molecule organocatalysis fundamentally disrupted this binary paradigm. At the core of this chemical revolution are chiral pyrrolidine catalysts —ranging from the naturally occurring amino acid L-proline to highly engineered synthetic derivatives like diarylprolinol silyl ethers. This whitepaper provides an in-depth mechanistic analysis of pyrrolidine-based organocatalysis, detailing its historical discovery, the physical chemistry driving its stereocontrol, and the self-validating experimental protocols required for its application in modern drug development.

Historical Evolution: From Dormancy to Renaissance

The Dawn: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction (1971)

The conceptual foundation of pyrrolidine catalysis was laid in the early 1970s. Two industrial groups—Hajos and Parrish at Hoffmann-La Roche, and Eder, Sauer, and Wiechert at Schering—independently discovered that sub-stoichiometric amounts of L-proline could catalyze the intramolecular asymmetric aldol cyclization of triketones into bicyclic enediones 1. This transformation, now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction, yielded crucial steroid CD-ring partial structures with excellent enantioselectivity [[2]](). Despite this monumental breakthrough, the reaction was viewed as an isolated anomaly rather than a general catalytic platform, and the field lay largely dormant for nearly thirty years.

The Renaissance: The List-Barbas-Lerner Breakthrough (2000)

The true explosion of organocatalysis occurred in 2000 when Benjamin List, Richard Lerner, and Carlos Barbas III successfully demonstrated that L-proline could catalyze intermolecular asymmetric aldol reactions 3. By reacting acetone with various aldehydes, they proved that small organic molecules could mimic the enamine-based mechanism of Type I aldolase enzymes. This discovery established "enamine catalysis" as a generalized, predictable tool for asymmetric carbon-carbon bond formation.

The Modern Era: Jørgensen-Hayashi Catalysts (2005)

While L-proline was revolutionary, it suffered from severe limitations: poor solubility in organic solvents and a tendency to form parasitic oxazolidinone dead-ends, necessitating high catalyst loadings (20–30 mol%). In 2005, Karl Anker Jørgensen and Yujiro Hayashi independently solved this by developing diarylprolinol silyl ethers 4. These highly engineered pyrrolidines provided immense steric shielding and eliminated the nucleophilic hydroxyl group, preventing catalyst deactivation and dropping required loadings to as low as 1–5 mol% 5.

Mechanistic Foundations: The "Why" Behind the Chemistry

Pyrrolidine catalysts operate primarily through covalent activation, engaging carbonyl substrates to form transient, highly reactive intermediates. The secondary amine of the pyrrolidine ring is the privileged pharmacophore for this due to its ideal balance of nucleophilicity and steric accessibility.

Enamine Catalysis (HOMO Raising)

When a pyrrolidine catalyst condenses with an enolizable aldehyde or ketone, it forms an iminium ion, which rapidly loses a proton to become an enamine . This transformation significantly raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it highly nucleophilic.

In L-proline catalysis, stereocontrol is governed by the Houk-List transition state . The carboxylic acid of proline acts as a Brønsted acid co-catalyst, hydrogen-bonding to the incoming electrophile and directing it to a specific face of the enamine. Conversely, in Jørgensen-Hayashi catalysis, stereocontrol is purely steric: the massive diarylmethyl group physically blocks one face of the enamine, forcing the electrophile to attack from the opposite trajectory [[6]]().

Enamine activation cycle illustrating HOMO-raising logic and catalyst regeneration.

Quantitative Performance & Catalyst Comparison

The evolution from natural amino acids to synthetically designed pyrrolidines resulted in measurable improvements in yield, enantiomeric excess (ee), and operational efficiency. The table below summarizes the quantitative data across the three major classes of pyrrolidine-derived organocatalysts.

| Catalyst System | Primary Activation Mode | Key Substrate Classes | Typical Yield (%) | Typical Enantioselectivity (ee %) | Mechanistic Limitation & Causality |

| L-Proline | Enamine | Ketones, Aldehydes | 60–90 | 70–99 | Parasitic oxazolidinone formation: The carboxylic acid can attack the iminium ion, trapping the catalyst and requiring 20–30 mol% loading. |

| MacMillan Imidazolidinones | Iminium | α,β-Unsaturated Aldehydes | 75–95 | 85–99 | Acid dependency: Requires a Brønsted acid co-catalyst to form the active iminium species; limited utility for enamine activation. |

| Jørgensen-Hayashi | Enamine & Iminium | Aldehydes, Nitroalkenes | 80–99 | 90–99 | Synthesis bottleneck: The bulky diarylprolinol silyl ether must be synthesized in multiple steps; however, it prevents hemiaminal trapping. |

Self-Validating Experimental Protocols

A robust chemical protocol must be self-validating—meaning each phase of the workflow inherently confirms the success of the previous step before proceeding. Below are the standardized methodologies for the two most critical pyrrolidine-catalyzed reactions.

Protocol A: List-Barbas-Lerner Intermolecular Asymmetric Aldol Reaction

Causality Check: Acetone is used in a massive volumetric excess (or as a 4:1 co-solvent with DMSO) to kinetically outcompete the homodimerization of the aldehyde substrate and suppress catalyst-killing side reactions 3.

-

Catalyst Loading: To a solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMSO (4.0 mL) and Acetone (1.0 mL), add L-proline (0.30 mmol, 30 mol%).

-

Reaction: Stir the mixture at room temperature (20–25 °C) for 24–48 hours.

-

In-Process Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot confirms enamine turnover.

-

Quench & Extract: Add saturated aqueous NH₄Cl (10 mL) to hydrolyze the product-iminium complex. Extract with Ethyl Acetate (3 x 10 mL).

-

Analytical Validation:

-

Obtain a crude ¹H NMR to determine the diastereomeric ratio (dr) by integrating the syn/anti carbinol protons. Crucial: Do this before column chromatography to avoid purification bias.

-

Purify via silica gel chromatography, then subject the isolated product to Chiral Stationary Phase HPLC to validate the enantiomeric excess (ee > 76%).

-

Protocol B: Jørgensen-Hayashi Asymmetric Michael Addition

Causality Check: The addition of a Brønsted acid additive (benzoic acid) facilitates the rapid hydrolysis of the product-iminium ion back to the free secondary amine, preventing the catalyst from stalling on the product 5.

-

Catalyst Preparation: In a dry flask, dissolve the Jørgensen-Hayashi catalyst (0.10 mmol, 10 mol%) and benzoic acid (0.10 mmol, 10 mol%) in toluene (2.0 mL).

-

Substrate Addition: Add the aliphatic aldehyde (1.5 mmol) followed by the nitroalkene (1.0 mmol).

-

Reaction: Stir at room temperature until complete consumption of the nitroalkene.

-

Validation & Isolation: Flash filter the crude mixture directly through a short pad of silica to remove the catalyst. Analyze via ¹H NMR and Chiral HPLC (Typical ee > 95%).

Self-validating experimental workflow for asymmetric organocatalytic reactions.

Industrial Applications in Drug Discovery

The predictability, lack of heavy metal toxicity, and operational simplicity of chiral pyrrolidine catalysts have made them invaluable in pharmaceutical development. A premier example is the synthesis of the antiviral drug Oseltamivir (Tamiflu) . Traditional routes required hazardous reagents (azides) and complex chiral pool starting materials. Utilizing a Jørgensen-Hayashi diarylprolinol silyl ether, researchers developed a highly efficient, enantioselective Michael addition that constructs the core cyclohexene ring of Tamiflu in a single, stereocontrolled step from simple, inexpensive aldehydes and nitroalkenes [[4]](). This metal-free approach drastically reduces the cost of goods (COGs) and eliminates the need for rigorous trace-metal remediation in the final Active Pharmaceutical Ingredient (API).

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society / NIH PMC. URL:[Link]

-

Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. URL:[Link]

-

Chem-Station Int. Ed. (2015). Hayashi-Jørgensen Catalyst. URL:[Link]

-

Seebach, D., et al. (2016). Computational Approach to Diarylprolinol-Silyl Ethers in Aminocatalysis. Accounts of Chemical Research. URL:[Link]

-

Wikipedia Contributors. Proline-catalyzed aldol reactions. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Architecting Asymmetry: An In-Depth Technical Guide to Pyrrolidine-Based Organocatalysis

Executive Summary

Pyrrolidine-based organocatalysis has fundamentally reshaped asymmetric synthesis, offering a metal-free, highly selective, and environmentally benign approach to constructing complex chiral molecules. By leveraging the unique nucleophilic and steric properties of the pyrrolidine ring, chemists can precisely control reaction trajectories through distinct activation modes. This technical guide provides a rigorous examination of pyrrolidine organocatalysis, detailing the causality behind enamine, iminium, and SOMO activation, and providing validated experimental protocols for advanced drug development applications.

The Mechanistic Pillars of Pyrrolidine Catalysis

The efficacy of pyrrolidine derivatives (e.g., L-proline, MacMillan imidazolidinones, Jørgensen-Hayashi catalysts) stems from their ability to reversibly condense with carbonyl compounds, forming reactive intermediates that dictate stereochemical outcomes[1].

Enamine Catalysis (HOMO Raising)

When a secondary pyrrolidine amine condenses with an enolizable aldehyde or ketone, it forms an iminium ion that rapidly tautomerizes into an enamine. This process raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, significantly enhancing its nucleophilicity at the α-carbon. In L-proline-catalyzed aldol reactions, the mechanism proceeds via a highly organized, hydrogen-bond-directed Zimmerman-Traxler six-membered transition state[2]. The carboxylic acid of proline acts as a bifunctional Brønsted acid, directing the incoming electrophile to a specific face of the enamine, thereby ensuring high enantioselectivity[3].

Iminium Catalysis (LUMO Lowering)

Conversely, condensation with α,β-unsaturated carbonyls yields a stable iminium ion. This intermediate lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, activating it toward nucleophilic attack (e.g., Michael additions, Diels-Alder cycloadditions)[4]. MacMillan's imidazolidinones are archetypal here; the bulky substituents on the pyrrolidine-derived ring effectively shield one face of the iminium ion, forcing the nucleophile to attack from the less hindered trajectory[4].

SOMO Catalysis (Radical Cation Activation)

Bridging organocatalysis and radical chemistry, Singly Occupied Molecular Orbital (SOMO) catalysis involves the single-electron oxidation of a transient enamine to generate a radical cation[5]. This intermediate can engage in enantioselective coupling with unactivated olefins, facilitating complex cascade cycloadditions that are inaccessible via polar pathways[6].

Mechanistic divergence of pyrrolidine-catalyzed carbonyl activation.

Catalyst Evolution and Structural Causality

The structural evolution of pyrrolidine catalysts reflects a deliberate tuning of steric and electronic parameters to maximize stereocontrol and reaction kinetics.

Causality in Catalyst Design: The Jørgensen-Hayashi catalyst (diarylprolinol silyl ether) was engineered to prevent the formation of parasitic oxazolidinones—a common thermodynamic sink in unmodified proline catalysis[7]. The bulky silyl ether group not only prevents N-O acetal formation but also provides an extreme steric shield, yielding exceptional enantiomeric excesses in Michael and Mannich reactions[8].

Quantitative Comparison of Catalytic Efficiencies

| Catalyst Class | Primary Activation Mode | Key Structural Feature | Typical Enantiomeric Excess (ee) | Primary Application |

| L-Proline | Enamine | Bifunctional (Amine + Carboxylic Acid) | 70 - 99% | Aldol, Mannich |

| MacMillan Imidazolidinones | Iminium / SOMO | Bulky tert-butyl/benzyl groups | 85 - 99% | Diels-Alder, Cycloadditions |

| Jørgensen-Hayashi | Enamine / Iminium | Diaryl hydroxymethyl silyl ether | 90 - >99% | Michael Additions, α-Functionalization |

Advanced Applications in Drug Discovery: The SynVesT-1 Case Study

The utility of pyrrolidine organocatalysis in pharmaceutical synthesis is perfectly exemplified by the production of SynVesT-1, a Positron Emission Tomography (PET) imaging agent used to map synaptic density[9].

The critical step in synthesizing SynVesT-1 involves the asymmetric conjugate addition of nitromethane to a halogenated cinnamaldehyde. Using a Jørgensen-Hayashi catalyst alongside a dual acid co-catalyst system, the reaction proceeds via an iminium intermediate[10]. The diarylsilyl group completely blocks the Re-face of the activated alkene. Consequently, the nitronate nucleophile attacks exclusively from the Si-face. This highly controlled trajectory yields the desired 3-aryl-4-nitrobutyraldehyde intermediate with an enantiomeric ratio of 93:7, preserving the critical stereocenter required for SV2A binding affinity[9].

Self-Validating Experimental Protocols

The following protocols are engineered for reproducibility, incorporating in-situ validation steps to ensure catalytic fidelity.

Protocol A: L-Proline-Catalyzed Intermolecular Asymmetric Aldol Reaction

Objective: Synthesis of chiral anti-1,2-diols or β-hydroxy ketones.

-

Preparation: In a dry 25 mL round-bottom flask, suspend L-proline (20 mol%, 0.2 equiv) in anhydrous DMSO (5.0 mL) at 20°C under an argon atmosphere.

-

Substrate Addition: Add the ketone donor (e.g., acetone or cyclohexanone, 10 equiv) and stir for 15 minutes to allow pre-equilibrium enamine formation.

-

Electrophile Introduction: Slowly add the aldehyde acceptor (1.0 equiv) over 30 minutes. Causality: Slow addition maintains a low effective concentration of the aldehyde, preventing uncatalyzed self-condensation[3].

-

Reaction Monitoring (Self-Validation Check): Monitor via TLC. The reaction mixture should remain a fine suspension; complete dissolution of proline often indicates the formation of inactive parasitic oxazolidinone species.

-

Quenching & Extraction: Quench with half-saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography to isolate the aldol adduct.

Protocol B: Jørgensen-Hayashi-Catalyzed Asymmetric Michael Addition

Objective: Enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes.

-

Catalyst Activation: Dissolve the Jørgensen-Hayashi catalyst (α,α-diphenylprolinol trimethylsilyl ether, 10 mol%) and benzoic acid co-catalyst (10 mol%) in anhydrous ethanol (2.0 mL) at 0°C. Causality: Benzoic acid acts as a proton shuttle, accelerating iminium ion formation and facilitating catalyst turnover without degrading the silyl ether[10].

-

Reagent Addition: Add the α,β-unsaturated aldehyde (1.0 equiv), followed by the dropwise addition of diethyl malonate (1.2 equiv).

-

Thermal Control: Maintain the reaction at 0°C for 24-48 hours. Causality: Lower temperatures enhance enantioselectivity by rigidifying the iminium conformer, preventing bond rotation that leads to racemic background reactions[8].

-

Workup: Dilute with diethyl ether (10 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Standardized workflow for pyrrolidine-based asymmetric organocatalytic synthesis.

Conclusion

Pyrrolidine-based organocatalysis has transitioned from a niche methodology to a cornerstone of asymmetric synthesis. By understanding the thermodynamic and kinetic causality behind enamine, iminium, and SOMO activation, researchers can rationally design synthetic routes for complex APIs and natural products. The continued evolution of these "simplest enzymes" promises even greater structural complexity and sustainability in modern chemical manufacturing.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. BJOC - Enantioselective radical chemistry: a bright future ahead [beilstein-journals.org]

- 7. Crystal structures of proline-derived enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.mathnet.ru [m.mathnet.ru]

- 9. Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Protocol for Asymmetric Aldol Reactions Catalyzed by (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

An Application Guide

Introduction

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex β-hydroxy carbonyl moieties that are prevalent in numerous natural products and pharmaceuticals.[1][2] The development of asymmetric variants of this reaction has been a major focus, with organocatalysis emerging as a powerful and environmentally benign alternative to traditional metal-based catalysts.[3][4] Small organic molecules, such as the amino acid L-proline and its derivatives, can act as "micro-aldolase" enzymes, catalyzing direct asymmetric aldol reactions with high efficiency and stereoselectivity.[1][5]

This application note provides a detailed protocol for the use of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine, a proline-derived organocatalyst, in the enantioselective aldol reaction between ketones and aldehydes. This catalyst leverages a well-established enamine-based mechanism to achieve high stereocontrol.[6][7][8] The bulky 2-aryl substituent is designed to create a sterically defined chiral environment, effectively shielding one face of the enamine intermediate to direct the incoming aldehyde, thus leading to high enantioselectivity in the final product. We will detail the mechanistic rationale, provide a step-by-step experimental procedure, and discuss expected outcomes and data analysis.

Scientific Principles: The Enamine Catalytic Cycle

The catalytic prowess of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine, like L-proline, is rooted in its ability to form a nucleophilic enamine intermediate with a donor ketone.[6][5][9] This activation mode, known as HOMO-activation, increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, making it sufficiently nucleophilic to attack the electrophilic aldehyde.

The catalytic cycle proceeds through several key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with the donor ketone to form a transient iminium ion, which then tautomerizes to the crucial enamine intermediate.[8]

-

C-C Bond Formation: The chiral enamine attacks the prochiral aldehyde. The stereochemistry of this step is dictated by the catalyst's chiral scaffold. The bulky dimethoxyphenyl group creates a significant steric bias, forcing the aldehyde to approach from the less hindered face of the enamine.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion adduct is hydrolyzed by trace water in the reaction medium to release the β-hydroxy carbonyl product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[9]

Figure 1: The Enamine Catalytic Cycle for the organocatalyzed aldol reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. The methodology can be adapted for other cyclic ketones and various aromatic or aliphatic aldehydes.

Materials and Reagents:

-

(+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine (Catalyst)

-

Cyclohexanone (Donor, freshly distilled)

-

4-Nitrobenzaldehyde (Acceptor)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethyl acetate (EtOAc, ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

Equipment:

-

Magnetic stirrer and stir bars

-

Glass vials or round-bottom flasks

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine (9.2 mg, 0.04 mmol, 0.20 equiv).

-

Add anhydrous DMSO (0.4 mL). Stir the mixture at room temperature until the catalyst fully dissolves.

-

Add cyclohexanone (104 µL, 1.0 mmol, 5.0 equiv) to the catalyst solution. Stir for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv) to the reaction mixture in one portion.

-

Seal the vial and allow the reaction to stir at room temperature (approx. 23 °C).

-

-

Reaction Monitoring:

-

The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent).

-

Spot the reaction mixture against a spot of the starting aldehyde. The reaction is complete upon consumption of the limiting reagent (4-nitrobenzaldehyde), which typically occurs within 24-48 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers. Wash the combined organic phase sequentially with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 3:1 Hexanes:EtOAc, is typically effective for separating the product from unreacted cyclohexanone and other byproducts.

-

Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure aldol adduct as a pale yellow oil or solid.

-

-

Analysis and Characterization:

-

Yield: Determine the mass of the purified product and calculate the percentage yield.

-

Diastereomeric Ratio (dr): The dr (anti:syn) can be determined by ¹H NMR analysis of the crude or purified product by integrating the signals of the characteristic carbinol protons.

-

Enantiomeric Excess (ee): The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., Hexane/Isopropanol).

-

Expected Results & Substrate Scope

The protocol is expected to provide the aldol adduct in good yield with high diastereo- and enantioselectivity. The bulky nature of the catalyst generally favors the formation of the anti diastereomer. Below is a table of representative results that can be expected when applying this protocol to various substrates, based on literature for similar diarylprolinol-type catalysts.[1][10][11]

| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 24 | 95 | >95:5 | 99 |

| 2 | 2-Naphthaldehyde | Cyclohexanone | 36 | 88 | 92:8 | 97 |

| 3 | Benzaldehyde | Cyclohexanone | 48 | 85 | 90:10 | 95 |

| 4 | Isovaleraldehyde | Cyclohexanone | 48 | 75 | 94:6 | 98 |

| 5 | 4-Nitrobenzaldehyde | Acetone | 48 | 82 | N/A | 96 |

| 6 | 4-Nitrobenzaldehyde | Cyclopentanone | 24 | 93 | 85:15 | 94 |

Note: Data are illustrative and based on established performance for related organocatalysts. Actual results may vary based on reagent purity and precise reaction conditions.

Troubleshooting and Scientific Insights

-

Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. Aldehydes prone to self-condensation may require slow addition.[11] Extending the reaction time or slightly increasing the catalyst loading (e.g., to 30 mol%) can also improve conversion.

-

Low Enantioselectivity: Sub-optimal ee can result from catalyst impurity or elevated reaction temperatures. Running the reaction at a lower temperature (e.g., 4 °C or 0 °C) often enhances enantioselectivity, albeit at the cost of a longer reaction time.

-

The Role of Solvent: DMSO is often an excellent solvent as it helps to solubilize all components and can assist in the proton transfer steps of the catalytic cycle.[8] However, for some substrates, other solvents like chloroform, toluene, or even solvent-free conditions may be explored.

-

Parasitic Equilibria: Aldehydes can react with the proline-derived catalyst to form unwanted oxazolidinones, which can temporarily sequester the catalyst and reduce the reaction rate.[6][7] Using an excess of the ketone donor helps to push the equilibrium towards the desired enamine formation.[11]

Conclusion

The use of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine offers a robust and highly selective method for conducting asymmetric aldol reactions. The protocol described herein is straightforward, utilizes mild conditions, and avoids the need for pre-formed enolates or toxic metal catalysts. This makes it an attractive and practical tool for synthetic chemists in academic and industrial settings, facilitating the efficient construction of chiral β-hydroxy carbonyl compounds for downstream applications in drug discovery and natural product synthesis.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]

-

Wu, Y., et al. (2014). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]

-

Wikipedia. Proline-catalyzed aldol reactions. [Link]

-

Grokipedia. Proline-catalyzed aldol reactions. [Link]

-

Bisai, V. (2012). Organocatalytic Asymmetric Vinylogous Aldol Reactions. Synlett. [Link]

-

Arnó, M., & Domingo, L. R. (2002). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society. [Link]

-

Al-Ani, M. A. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews. [Link]

-

Kiss, L., & Čorić, I. (2024). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Mondal, S. (2024). A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. ResearchGate. [Link]

-

Singh, V. K., et al. (2012). Pyrrolidine catalyzed diastereoselective direct aldol reaction in water: A green approach. Indian Journal of Chemistry. [Link]

-

Jørgensen, K. A., et al. (2011). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. [Link]

-

Demir, A. S., & Başçeken, S. (2013). Direct enantioselective aldol reactions catalyzed by a proline-thiourea host-guest complex. Semantic Scholar. [Link]

-

Chi, Y., & Gellman, S. H. (2005). Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones. Organic Chemistry Portal. [Link]

-

Hayashi, Y., et al. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie. [Link]

-

Melchiorre, P., et al. (2023). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. PMC. [Link]

-

Mukaiyama, T. (1982). The Directed Aldol Reaction. Organic Reactions. [Link]

-

Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. PMC. [Link]

-

Magritek. (2016). Carbon-carbon bond formation using the aldol condensation reaction. Magritek. [Link]

Sources

- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. magritek.com [magritek.com]

- 3. The direct catalytic asymmetric aldol reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. pnas.org [pnas.org]

- 7. moodle2.units.it [moodle2.units.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enantioselective [3+2] Cycloaddition Protocol Utilizing (+)-(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine

Executive Summary

The construction of highly substituted, enantioenriched heterocycles is a cornerstone of modern drug discovery. Asymmetric [3+2] cycloaddition reactions are fascinating and powerful methods for the synthesis of enantioenriched pyrrolidines and isoxazolidines, which are critically important compounds for both biological and organocatalytic applications[1]. This application note details a highly robust, organocatalytic [3+2] cycloaddition protocol utilizing (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine as a chiral secondary amine catalyst. By leveraging iminium activation, this method provides a metal-free, highly stereoselective route to chiral heterocycles, aligning seamlessly with modern green chemistry principles[2].

Mechanistic Rationale & Catalyst Design

The use of secondary amines to form active iminium species from α,β -unsaturated aldehydes (enals) is a foundational strategy in modern heterocyclic chemistry[3]. The specific selection of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is driven by two synergistic structural features:

-

Steric Shielding (Facial Discrimination): The bulky 3,4-dimethoxyphenyl group at the C2 position of the pyrrolidine ring effectively blocks the Re face of the intermediate iminium ion. This forces the incoming 1,3-dipole (e.g., a nitrone) to approach exclusively from the less hindered Si face.

Electronic Stabilization: The electron-rich 3,4-dimethoxyphenyl moiety provides distinct electronic properties, capable of engaging in stabilizing π

π or cation- π interactions with the incoming dipole[4]. This rigidifies the transition state, which is the primary driver for the exceptional enantioselectivity (often up to 98% ee) observed in these cycloaddition frameworks[5].Workflow & Pathway Visualization

Organocatalytic cycle of the enantioselective [3+2] cycloaddition via iminium activation.

Experimental Protocol: Step-by-Step Methodology

Target Reaction: Cycloaddition of cinnamaldehyde with N-benzyl-C-phenylnitrone to yield an enantioenriched isoxazolidine.

Reagents & Equipment

-

Catalyst: (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine (20 mol%)

-

Co-catalyst: Benzoic acid (20 mol%)

-

Solvent: Anhydrous Dichloromethane (CH₂Cl₂)

-

Equipment: Flame-dried 10 mL Schlenk tube, magnetic stirrer, cryocooler, argon line.

Procedure

Step 1: Catalyst Activation

-

Action: In a flame-dried Schlenk tube under argon, dissolve (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine (0.1 mmol) and benzoic acid (0.1 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Stir for 15 minutes at room temperature.

-

Causality: The secondary amine must be protonated by the acid co-catalyst to form an active ammonium salt. Pre-forming this salt ensures rapid, uniform iminium ion generation upon substrate addition, preventing sluggish initiation and racemic background reactions.

Step 2: Substrate Addition and Iminium Formation

-

Action: Lower the reaction vessel temperature to -20 °C using a cryocooler. Add cinnamaldehyde (0.5 mmol, 1.0 equiv) and stir for 10 minutes.

-

Causality: Lowering the temperature prior to substrate addition maximizes the thermodynamic stability of the E-isomer of the intermediate iminium ion. This low thermal energy environment enhances the facial discrimination provided by the bulky dimethoxyphenyl group, which is critical for achieving high enantiomeric excess.

Step 3: Dipole Introduction

-

Action: Add N-benzyl-C-phenylnitrone (0.6 mmol, 1.2 equiv) in one portion.

-

Causality: A slight stoichiometric excess of the dipole ensures complete consumption of the enal, driving the equilibrium forward and simplifying downstream chromatographic purification.

Step 4: Reaction Monitoring (Self-Validating System)

-

Action: Monitor the reaction progress via TLC (Hexanes/EtOAc 7:3) or LC-MS over 24–48 hours at -20 °C.

-

Causality & Validation: This step serves as an internal system check. The complete disappearance of the UV-active enal spot and the emergence of a new, lower Rf spot confirms that the cycloaddition is actively proceeding. If the enal persists without product formation, it validates a failure state (likely catalyst deactivation due to moisture ingress), prompting immediate protocol abortion rather than wasting time on workup.

Step 5: Quenching and Isolation

-

Action: Quench the reaction by adding saturated aqueous NaHCO₃ (2 mL). Extract with CH₂Cl₂ (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

-

Causality: The basic quench is non-negotiable. It rapidly hydrolyzes the product-iminium complex, releasing the free isoxazolidine product into the organic phase while simultaneously regenerating the free-base organocatalyst.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape, demonstrating the causality between solvent/temperature choices and stereochemical outcomes.

| Entry | Solvent | Acid Co-Catalyst | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | CH₂Cl₂ | Benzoic Acid | -20 | 24 | 88 | 96 |

| 2 | THF | Benzoic Acid | -20 | 36 | 75 | 89 |

| 3 | Toluene | Benzoic Acid | -20 | 48 | 82 | 92 |

| 4 | CH₂Cl₂ | Trifluoroacetic Acid | -20 | 24 | 85 | 84 |

| 5 | CH₂Cl₂ | Benzoic Acid | 0 | 12 | 91 | 85 |

| 6 | CH₂Cl₂ | None | -20 | 48 | <5 | N/A |

Data Interpretation: Entry 1 represents the optimized conditions. The use of a weaker acid (Benzoic Acid) prevents over-protonation of the nitrone dipole (seen in Entry 4 with TFA). Lowering the temperature to -20 °C (Entry 1 vs. Entry 5) sacrifices reaction rate for a critical 11% boost in enantioselectivity.

Validation & Quality Control

To ensure the scientific integrity of the synthesized batch, the following QC parameters must be met:

-

Diastereomeric Ratio (dr): Determined via crude ¹H NMR analysis (integration of the distinct benzylic protons of the isoxazolidine ring). The protocol typically yields >95:5 endo:exo selectivity.

-

Enantiomeric Excess (ee): Must be determined via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 254 nm). Baseline resolution of enantiomers is required to validate the 96% ee claim.

References

-

Enantioselective [3+2] cycloaddition of α-substituted acrylamides with imino esters. ResearchGate. 1[1]

-

Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. ResearchGate. 2[2]

-

Electrochemical Umpolung C–H Functionalization of Oxindoles. ACS Publications. 4[4]

Sources

Application Note: (+)-(R)-2-(3,4-Dimethoxyphenyl)pyrrolidine in the Total Synthesis of Phenanthroindolizidine Alkaloids

Executive Summary

The chiral building block (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine is a highly privileged intermediate in the total synthesis of complex alkaloid scaffolds. Its primary application lies in the stereoselective construction of phenanthroindolizidine alkaloids—such as (-)-tylophorine and (-)-antofine—and their seco-derivatives like (-)-septicine[1][2]. These natural products exhibit profound pharmacological profiles, including potent anticancer, antiviral, and anti-inflammatory activities[3]. This application note details the mechanistic rationale, quantitative data, and self-validating experimental protocols for leveraging this specific enantiomer to dictate the absolute stereochemistry of complex natural products.

Mechanistic Rationale & Strategic Disconnections

In the retrosynthetic logic of phenanthroindolizidine alkaloids, the indolizidine core is constructed via the N-alkylation of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine, followed by a ring-closure event[1].

Causality in Stereocontrol: The (R)-configuration at the C2 position of the pyrrolidine is the sole source of chirality in the synthesis, directly establishing the absolute configuration of the final natural product (e.g., the C13a stereocenter in tylophorine or C14a in antofine)[2]. Maintaining the integrity of this stereocenter during N-alkylation is paramount. If harsh basic conditions or unwanted oxidations occur, the intermediate can form a reversible iminium ion, leading to catastrophic racemization. Therefore, the selection of mild, heterogeneous bases and highly specific one-electron oxidants is not arbitrary, but a strict mechanistic requirement to preserve enantiomeric purity[1][3].

Quantitative Data Summary

The versatility of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine allows for divergence into multiple natural product classes. The table below summarizes the key coupling reagents and validated metrics for these syntheses.

| Target Natural Product | Core Scaffold | Key Reagents for Core Assembly | Isolated Yield (%) | Enantiomeric Purity (ee) |

| (-)-Septicine [1] | Secophenanthroindolizidine | Pd-catalyzed cross-coupling | ~75% | >98% |

| (-)-Tylophorine [1] | Phenanthroindolizidine | VOF₃, TFA (Oxidative Coupling) | 68% | >98% |

| (-)-Antofine [2] | Phenanthroindolizidine | PIFA, BF₃·Et₂O | 65% | >97% |

| (-)-Ruspolinone [4] | Pyrrolidine Alkaloid | n-BuLi, Dithiane coupling | 80% | >95% |

Pathway Visualization

Figure 1: Synthetic workflow from (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine to phenanthroindolizidines.

Validated Experimental Protocols

Protocol A: N-Alkylation and Indolizidine Assembly

Objective: To construct the seco-alkaloid intermediate (e.g., (-)-septicine) by coupling the chiral pyrrolidine with a functionalized phenanthrene or biaryl precursor[1].

Step-by-Step Methodology:

-

Dissolve 1.0 eq of (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine in anhydrous acetonitrile to achieve a 0.2 M concentration.

-

Add 1.2 eq of the corresponding bromomethyl-aryl precursor and 2.0 eq of anhydrous K₂CO₃.

-

Stir the suspension at 80 °C under an argon atmosphere for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous layer with EtOAc (3 × 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Causality & Self-Validation: K₂CO₃ is specifically chosen as a mild, heterogeneous base. Stronger soluble bases (e.g., NaH or LDA) risk deprotonating the highly acidic C2-benzylic position of the pyrrolidine, which would trigger racemization[2]. Validation Checkpoint: Analyze the purified product via Chiral HPLC (e.g., Daicel Chiralcel OD-H). The retention of enantiomeric excess (>98% ee) validates the mildness of the alkylation. Furthermore, ¹H NMR (CDCl₃) must confirm the disappearance of the pyrrolidine N-H broad singlet and the emergence of a benzylic CH₂ AB spin system around 3.5–4.0 ppm.

Protocol B: Oxidative Biaryl Coupling (The VOF₃/TFA System)

Objective: To execute an intramolecular oxidative coupling of the seco-precursor to yield the fully fused phenanthroindolizidine scaffold (e.g., (-)-tylophorine)[1].

Step-by-Step Methodology:

-

Dissolve 1.0 eq of the seco-precursor (e.g., (-)-septicine) in a 3:1 mixture of anhydrous CH₂Cl₂ and Trifluoroacetic Acid (TFA) to achieve a 0.05 M concentration.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add 2.5 eq of Vanadium(V) oxytrifluoride (VOF₃) dropwise as a solution in EtOAc.

-

Stir for 2 hours at 0 °C. Observe the visual color transition from clear to deep blue/green.

-

Quench the reaction by adding 10% aqueous citric acid, followed by careful basification with NH₄OH to pH 9. Extract with CH₂Cl₂ (3 × 50 mL) and purify via chromatography.

Causality & Self-Validation: The addition of TFA is not merely for substrate solubility; it serves a critical protective function. By protonating the tertiary amine of the indolizidine core, TFA prevents unwanted N-oxidation. This directs the VOF₃ one-electron oxidant exclusively to the electron-rich dimethoxyphenyl rings, generating the radical cation required for the C-C bond formation[1][3]. Validation Checkpoint: The transient deep blue/green color is a visual confirmation of the radical cation intermediate. Post-isolation, LC-MS must show a mass shift of -2 Da (loss of two hydrogen atoms). ¹H NMR will confirm the loss of two ortho-aromatic protons and a significant downfield shift of the newly constrained phenanthrene protons due to the anisotropic effect of the fused system.

References

-

Title: Enantiopure N-Acyldihydropyridones as Synthetic Intermediates: Asymmetric Synthesis of (−)-Septicine and (−)-Tylophorine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Collective Asymmetric Synthesis of (−)-Antofine, (−)-Cryptopleurine, (−)-Tylophorine, and (−)-Tylocrebrine with tert-Butanesulfinamide as a Chiral Auxiliary Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids Source: Tetrahedron / PMC (NIH) URL: [Link]

-

Title: Overview of the Ruspolia Plant Genus: Insights into Its Chemical Diversity and Biological Potential Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: Optimization of Catalyst Loading and Reaction Conditions for Asymmetric Michael Additions Using (+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol.

Introduction & Mechanistic Rationale